molecular formula C12H8BrCl B3095665 3-Bromo-5-chlorobiphenyl CAS No. 126866-35-1

3-Bromo-5-chlorobiphenyl

Cat. No.: B3095665
CAS No.: 126866-35-1
M. Wt: 267.55 g/mol
InChI Key: SJLJTKRBBCLGPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorobiphenyl typically involves halogenation reactions. One common method is the bromination of 5-chlorobiphenyl using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar halogenation techniques. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chlorobiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyls, while coupling reactions can produce extended biphenyl systems .

Scientific Research Applications

3-Bromo-5-chlorobiphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated biphenyls.

    Biology: The compound is used in biochemical studies to understand the effects of halogenated biphenyls on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-Bromo-5-chlorobiphenyl exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The halogen atoms on the biphenyl structure can influence the compound’s binding affinity and specificity towards these targets. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 3-Bromo-4-chlorobiphenyl
  • 2-Bromo-5-chlorobiphenyl
  • 3-Bromo-5-fluorobiphenyl

Comparison: 3-Bromo-5-chlorobiphenyl is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity compared to other halogenated biphenyls. This positioning can lead to differences in physical properties such as boiling point, solubility, and reactivity in chemical reactions .

Properties

IUPAC Name

1-bromo-3-chloro-5-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLJTKRBBCLGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126866-35-1
Record name 3-Bromo-5-chlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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